3,5-Diethoxy-4-fluoro-benzaldehyde
Description
Properties
Molecular Formula |
C11H13FO3 |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
3,5-diethoxy-4-fluorobenzaldehyde |
InChI |
InChI=1S/C11H13FO3/c1-3-14-9-5-8(7-13)6-10(11(9)12)15-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
HOMRAVAJFJLQLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1F)OCC)C=O |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis Applications
3,5-Diethoxy-4-fluoro-benzaldehyde serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Aldol Condensation : This compound can undergo aldol reactions to form larger carbon skeletons, which are essential in the synthesis of pharmaceuticals and agrochemicals.
- Electrophilic Aromatic Substitution : The electron-withdrawing fluoro group enhances the electrophilic character of the benzaldehyde, making it suitable for further substitution reactions.
Table 1: Comparison of Synthesis Routes
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microbial strains. Its mechanism involves disrupting cellular processes in pathogens.
- Antifungal Activity : The compound has been evaluated for its antifungal properties against species such as Candida and Aspergillus. The disruption of cellular antioxidation systems is a key factor in its efficacy .
Case Study: Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of this compound against several bacterial strains. Results indicated significant inhibition zones compared to control samples, suggesting its potential as a lead compound for developing new antimicrobial agents .
Pharmaceutical Applications
Due to its structural characteristics, this compound is being explored as a precursor for various pharmaceutical compounds:
- Anti-inflammatory Agents : Research has focused on synthesizing derivatives that exhibit anti-inflammatory properties through cyclooxygenase inhibition.
- Potential Anticancer Agents : The compound's ability to interact with cellular targets makes it a candidate for further investigation in cancer therapy .
Material Science Applications
In material science, this compound is utilized in the development of functional materials:
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The ethoxy groups in this compound enhance solubility in organic solvents compared to hydroxylated analogs like 4-Hydroxy-3,5-dimethoxybenzaldehyde, which may form hydrogen bonds .
- Reactivity: Fluorine at the 4-position increases electrophilicity of the aldehyde group, facilitating nucleophilic additions (e.g., in benzimidazole synthesis) more effectively than non-fluorinated analogs .
- Stability : Ethoxy groups provide steric hindrance and electronic stabilization, reducing susceptibility to oxidation compared to hydroxylated derivatives .
Research Findings and Industrial Relevance
- Pharmaceutical Relevance : Fluorinated benzaldehydes are critical in developing kinase inhibitors and antimicrobial agents. For example, 4-(Difluoromethoxy)-3-methoxybenzaldehyde has been utilized in synthesizing compounds with antitumor activity against breast cancer cell lines (IC₅₀ < 10 μM) .
- Agrochemical Applications : Ethoxy-substituted benzaldehydes serve as precursors for herbicides, leveraging their stability under environmental conditions .
Preparation Methods
Bromination-Alkylation-Formylation Sequence
A three-step approach adapted from the preparation of 3,5-dimethoxy-4-alkoxybenzaldehydes forms the basis for this route:
-
Bromination of 4-Hydroxybenzaldehyde :
Bromination of 4-hydroxybenzaldehyde in acetic acid with bromine yields 3,5-dibromo-4-hydroxybenzaldehyde. This step exploits the directing effects of the hydroxyl and aldehyde groups to achieve regioselective bromination at positions 3 and 5. -
Alkylation with Ethoxy Groups :
Substitution of bromine atoms with ethoxy groups is achieved via nucleophilic aromatic substitution using sodium ethoxide in ethanol. The reaction proceeds at 80–100°C for 6–12 hours, yielding 3,5-diethoxy-4-hydroxybenzaldehyde. Molar ratios of 1:2.2 (dibromo compound to sodium ethoxide) optimize substitution efficiency. -
Fluorination of the Hydroxyl Group :
The phenolic hydroxyl group at position 4 is converted to fluorine via a Balz-Schiemann reaction. Diazotization of 3,5-diethoxy-4-hydroxybenzaldehyde with sodium nitrite and hydrochloric acid, followed by thermal decomposition of the diazonium tetrafluoroborate salt, affords 3,5-diethoxy-4-fluoro-benzaldehyde. Yields for this step typically range between 60–70%.
Key Challenges :
-
Diazonium salt instability necessitates low-temperature conditions (−5°C to 0°C).
-
Competing side reactions during fluorination may reduce overall yield.
Comparative Analysis of Methodologies
| Parameter | Bromination-Alkylation-Formylation | Grignard-Mediated Route |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield | 45–55% | 65–75% |
| Key Advantages | Avoids Grignard reagent handling | Shorter synthesis timeline |
| Limitations | Low fluorination efficiency | Requires anhydrous conditions |
Reaction Condition Optimization
Temperature and Solvent Effects
Catalytic Enhancements
-
Copper(I) iodide (5 mol%) accelerates bromine-ethoxy substitution in alkylation steps, reducing reaction time by 30%.
-
Lithium chloride additives stabilize the Grignard reagent, improving aldehyde yield to 80%.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3,5-Diethoxy-4-fluoro-benzaldehyde, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : A general approach involves condensation reactions using substituted benzaldehyde derivatives. For example, refluxing with ethanol and glacial acetic acid under inert conditions can promote aldehyde group reactivity. Pressure reduction post-reaction aids solvent evaporation and product isolation . Tailoring stoichiometry (e.g., 1:1 molar ratio of reactants) and using catalysts like acetic acid can enhance yield. Monitoring via TLC or HPLC ensures reaction completion.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with DB-5 or HP-5 MS columns provides high-resolution separation and mass confirmation . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent positions (e.g., ethoxy vs. fluoro groups). Fourier-transform infrared spectroscopy (FTIR) verifies functional groups (C=O stretch at ~1700 cm⁻¹, C-F at ~1100 cm⁻¹). Cross-referencing with NIST spectral libraries improves accuracy .
Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?
- Methodological Answer : Stability tests under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–80% RH) reveal degradation trends. Use accelerated stability studies (ICH guidelines) with HPLC quantification. Store in amber vials at -20°C under nitrogen to prevent oxidation. Moisture-sensitive groups (e.g., aldehydes) require desiccants .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution. Fukui indices identify electrophilic sites (e.g., para to fluorine). Solvent effects are incorporated via Polarizable Continuum Models (PCM). Compare predicted activation energies with experimental kinetic data .
Q. What strategies resolve contradictions in bioactivity data (e.g., inconsistent IC₅₀ values) across studies?
- Methodological Answer : Perform meta-analysis using standardized protocols (e.g., fixed vs. random effects models). Control variables: cell line origin (e.g., HEK-293 vs. HeLa), assay type (MTT vs. ATP luminescence), and solvent (DMSO concentration ≤0.1%). Validate via orthogonal assays (e.g., fluorescence polarization for enzyme inhibition) .
Q. How do steric and electronic effects of ethoxy/fluoro groups influence the compound’s applications in metal-organic frameworks (MOFs)?
- Methodological Answer : X-ray crystallography or powder diffraction analyzes ligand coordination. Ethoxy groups increase steric hindrance, reducing MOF porosity (BET surface area measurements). Fluorine’s electronegativity enhances framework stability via H-bonding (FTIR and TGA validation). Compare with analogs like 3,5-dimethoxy derivatives .
Q. What advanced purification techniques address challenges in isolating this compound from byproducts?
- Methodological Answer : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile). For volatile byproducts, short-path distillation under reduced pressure (≤0.01 bar) is effective. Recrystallization in ethanol/water mixtures (7:3 v/v) improves purity (>99% by GC). Monitor via melting point and NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
